molecular formula C8H9N3O B1521444 3,4-Diamino-5-methoxybenzonitrile CAS No. 861258-97-1

3,4-Diamino-5-methoxybenzonitrile

Cat. No. B1521444
CAS RN: 861258-97-1
M. Wt: 163.18 g/mol
InChI Key: VIHPYUJKPGNDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diamino-5-methoxybenzonitrile (DAMBN) is an organic compound that has a wide range of applications in the scientific research community. It is a highly versatile compound that can be used in a variety of experiments due to its unique properties. In

Scientific Research Applications

Chemical Reactions and Mechanisms

  • The reaction mechanisms involving similar compounds, like 3,5-dinitrobenzonitrile, have been studied in detail. For instance, Abe (1983) investigated the reaction of 3,5-dinitrobenzonitrile in methanol, revealing insights into catalytic reactions and the formation of Meisenheimer complexes, which could be relevant to understanding the behavior of 3,4-diamino-5-methoxybenzonitrile in similar settings (Abe, 1983).

Corrosion Inhibition

  • Verma et al. (2015) and others have investigated 2-aminobenzene-1,3-dicarbonitriles derivatives, which are structurally similar to 3,4-diamino-5-methoxybenzonitrile, for their corrosion inhibition properties. These studies highlight the potential of such compounds in protecting metals like mild steel and aluminum in acidic and alkaline environments (Verma et al., 2015).

Synthesis and Characterization of Derivatives

  • The synthesis and characterization of compounds derived from similar nitriles have been extensively studied. For example, Yüksek et al. (2008) explored the synthesis of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, providing a framework that could be applicable to the synthesis of derivatives from 3,4-diamino-5-methoxybenzonitrile (Yüksek et al., 2008).

Potential in Agricultural Applications

  • Stalker et al. (1988) studied the use of a related compound, bromoxynil, in creating herbicide-resistant transgenic plants. This research could suggest potential agricultural applications for 3,4-diamino-5-methoxybenzonitrile, particularly in the development of genetically modified crops resistant to specific herbicides (Stalker et al., 1988).

Electrophilic Reactivity

  • The electrophilic reactivity of similar compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been investigated, demonstrating a range of reactions that could be indicative of the reactivity of 3,4-diamino-5-methoxybenzonitrile under various conditions (Cottyn et al., 2009).

properties

IUPAC Name

3,4-diamino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHPYUJKPGNDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diamino-5-methoxybenzonitrile

CAS RN

861258-97-1
Record name 3,4-diamino-5-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-5-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Diamino-5-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
3,4-Diamino-5-methoxybenzonitrile
Reactant of Route 4
3,4-Diamino-5-methoxybenzonitrile
Reactant of Route 5
3,4-Diamino-5-methoxybenzonitrile
Reactant of Route 6
3,4-Diamino-5-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.